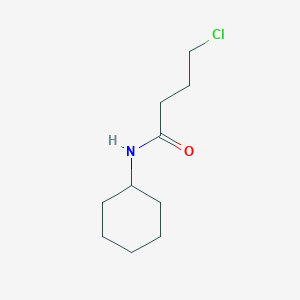

4-chloro-N-cyclohexylbutanamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

顺式-ccc_R08 是一种首创的口服乙型肝炎病毒 (HBV) 相关共价闭合环状 DNA (cccDNA) 抑制剂。 该化合物在降低 HBV cccDNA 水平方面显示出巨大潜力,使其成为治疗慢性乙型肝炎的有希望的候选药物 .

准备方法

顺式-ccc_R08 的合成涉及从黄酮类衍生物开始的一系列化学反应。具体的合成路线和反应条件属于专有技术,尚未在公共领域完全公开。 已知该化合物是通过一系列涉及黄酮类骨架修饰的步骤合成的 . 顺式-ccc_R08 的工业生产方法很可能涉及大规模化学合成工艺,以确保高纯度和高产率。

化学反应分析

顺式-ccc_R08 经历各种化学反应,包括:

氧化: 这种反应涉及添加氧或去除氢。常见试剂包括高锰酸钾或过氧化氢等氧化剂。

还原: 这种反应涉及添加氢或去除氧。常见试剂包括硼氢化钠或氢化铝锂等还原剂。

取代: 这种反应涉及用另一个原子或原子团取代一个原子或原子团。常见试剂包括卤素或亲核试剂。

科学研究应用

Pharmacological Applications

1. Modulation of MRGPR X2 Receptors

One of the notable applications of 4-chloro-N-cyclohexylbutanamide is its role as a modulator of the Mas-related G protein-coupled receptor X2 (MRGPR X2). This receptor is implicated in several conditions such as pain, itch, and inflammatory disorders. Compounds that target MRGPR X2 can potentially ameliorate conditions like autoimmune diseases and pseudo-allergic drug reactions. Research indicates that this compound and similar compounds may be effective in treating conditions characterized by unwanted calcium channel activity, particularly N-type and T-type channels .

2. Analgesic Properties

Studies have suggested that compounds like this compound can exhibit analgesic properties by modulating pain pathways. The modulation of MRGPR X2 receptors suggests a pathway for developing new analgesics that could provide relief from chronic pain without the typical side effects associated with opioid medications .

Organic Synthesis Applications

1. Radical Cascade Reactions

In organic chemistry, this compound has been utilized in radical cascade reactions, which are important for constructing complex molecular architectures. These reactions often involve multi-component coupling strategies that enhance synthetic efficiency. The presence of chloro substituents in the compound aids in lowering the electron density in aromatic systems, facilitating nucleophilic additions during these reactions .

2. Cross-Coupling Reactions

The compound has also been explored in nickel-catalyzed cross-coupling methods. These methodologies allow for the formation of carbon-carbon bonds, which are crucial in building various organic compounds. The versatility of this compound as a coupling partner highlights its potential in synthesizing pharmaceuticals and other valuable chemical entities .

Table 1: Summary of Pharmacological Studies Involving this compound

Table 2: Organic Synthesis Applications

| Reaction Type | Role of this compound | Outcome |

|---|---|---|

| Radical Cascade | Nucleophile in multi-component reactions | Enhanced yield and complexity |

| Cross-Coupling | Coupling partner in nickel-catalyzed reactions | Formation of key carbon-carbon bonds |

Case Studies

Case Study 1: MRGPR X2 Modulation

In a study examining the effects of various compounds on MRGPR X2 receptors, researchers found that this compound significantly decreased the activation of these receptors in vitro. This suggests its potential utility in developing treatments for conditions like chronic urticaria and other inflammatory disorders .

Case Study 2: Synthesis via Radical Reactions

A study focused on the use of radical cascade reactions highlighted the efficiency of using this compound as a starting material. The resulting products demonstrated high yields and structural complexity, showcasing its effectiveness as a building block in organic synthesis .

作用机制

顺式-ccc_R08 的作用机制涉及抑制 HBV cccDNA。该化合物靶向感染肝细胞内的 cccDNA,导致 HBV DNA、乙型肝炎表面抗原 (HBsAg) 和乙型肝炎 e 抗原 (HBeAg) 水平降低。 所涉及的分子途径包括 cccDNA 的不稳定和其转录活性的抑制 .

相似化合物的比较

顺式-ccc_R08 与其他类似化合物相比具有独特之处,因为它专门靶向 HBV cccDNA。类似化合物包括:

ccc_R07: 一种活性较低的化合物,来自具有侧链修饰的相同化学系列。

RG7834: 另一种小分子,可显着降低病毒蛋白和病毒血症的水平

顺式-ccc_R08 因其对 HBV cccDNA 的有效且特异性抑制而脱颖而出,使其成为治疗慢性乙型肝炎的有希望的候选药物。

生物活性

4-Chloro-N-cyclohexylbutanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, interactions with various biological targets, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C11H16ClN\O

- Molecular Weight : 215.7 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chloroacetamides, including derivatives similar to this compound. The following table summarizes the antimicrobial activity against various pathogens:

| Compound | Pathogen | Activity Level |

|---|---|---|

| This compound | Staphylococcus aureus | Effective |

| Escherichia coli | Moderate | |

| Candida albicans | Less effective |

A study indicated that chloroacetamides with halogenated phenyl rings demonstrated high lipophilicity, which facilitates their penetration through bacterial membranes, enhancing their antimicrobial effects .

Interaction with Proteins

In silico studies have shown that compounds like this compound can interact with proteins associated with cancer proliferation. Molecular docking simulations suggest that such compounds may inhibit cancer-related proteins, indicating potential as lead compounds for anticancer therapies .

Structure-Activity Relationship (SAR)

The biological activity of chloroacetamides is influenced by their structural characteristics. The position and type of substituents on the phenyl ring play crucial roles in determining their efficacy against specific pathogens. For instance, compounds with para-substituted halogens were found to exhibit enhanced antimicrobial properties due to improved membrane permeability and binding affinity to bacterial receptors .

Case Studies

-

Study on Antimicrobial Efficacy :

A comprehensive study evaluated the efficacy of various chloroacetamides against common pathogens. The findings revealed that this compound exhibited significant activity against Gram-positive bacteria while being less effective against Gram-negative strains. This differential activity underscores the importance of structural modifications in enhancing antimicrobial potency . -

Molecular Docking Analysis :

In a molecular docking study, this compound was assessed for its ability to bind to specific protein targets involved in cell proliferation and survival pathways. The results indicated a strong binding affinity, suggesting that this compound could serve as a scaffold for developing new anticancer agents .

属性

IUPAC Name |

4-chloro-N-cyclohexylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO/c11-8-4-7-10(13)12-9-5-2-1-3-6-9/h9H,1-8H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKIYEJLXULPLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399355 |

Source

|

| Record name | 4-chloro-N-cyclohexylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69601-43-0 |

Source

|

| Record name | 4-chloro-N-cyclohexylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。